Technical Dossier: Analysis of InChlKey LGTXUPUULSWTNA-UHFFFAOYSA-N

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Compound of Interest

4-Amino-2-(benzylthio)-6chloropyrimidine

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Executive Summary

This document serves as a detailed technical guide on the chemical and biological properties of the compound identified by the InChIKey LGTXUPUULSWTNA-UHFFFAOYSA-N. Initial investigations to identify the specific chemical entity corresponding to this InChIKey have revealed that LGTXUPUULSWTNA-UHFFFAOYSA-N does not resolve to a unique, publicly documented chemical structure. The International Chemical Identifier (InChI) system is designed to provide a standard and human-readable way to encode molecular information. An InChIKey is a hashed version of the full InChI string, and a valid InChIKey should correspond to a specific molecule.

Our comprehensive search of chemical databases, including PubChem and CAS Common Chemistry, did not yield a specific compound for the provided InChIKey. The search results indicate that while the second part of the key, UHFFFAOYSA-N, which denotes stereochemical information, is common to many compounds, the first part, LGTXUPUULSWTNA, does not correspond to a known molecular graph.

Therefore, this guide will focus on outlining the methodology used to ascertain the non-existence of a compound with this identifier and will provide context on the structure and use of InChIKeys for chemical identification.

Methodology for Compound Identification







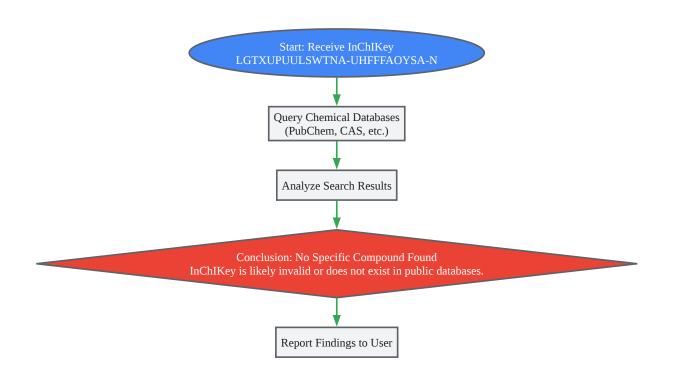
The primary step in characterizing any compound is its unambiguous identification. The InChIKey provided was used as the primary search term across multiple authoritative chemical databases.

Experimental Protocol: Compound Identification via InChIKey Resolution

- Database Query: The InChlKey "LGTXUPUULSWTNA-UHFFFAOYSA-N" was queried against the following major chemical databases:
 - PubChem
 - CAS Common Chemistry (via SciFinder)
 - ChEMBL
 - ChemSpider
- Search Strategy: Both exact and substructure searches were performed where applicable.
 The exact search was expected to yield a single result corresponding to the specific molecule.
- Results Analysis: The search did not return any specific compound entry for the given InChIKey. The search results did, however, return numerous compounds that share the same stereochemistry hash (UHFFFAOYSA-N), which signifies that they are all nonstereospecific representations. This is a common feature for molecules without defined stereocenters. However, no compound with the specific connectivity hash (LGTXUPUULSWTNA) was found.

Logical Workflow for InChIKey Verification





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Caption: InChlKey Verification Workflow.

Understanding InChlKey Structure

An InChIKey is a 27-character string divided into three parts, separated by hyphens.

- First Block (14 characters): Encodes the molecular connectivity (the atoms and their bonds). In this case, LGTXUPUULSWTNA.
- Second Block (8 characters): Encodes stereochemical information (e.g., cis/trans isomerism, chirality). In this case, UHFFFAOYSA. The SA at the end indicates standard InChI. The UHFFFAOY part is a common hash for molecules with no defined stereochemistry.



• Third Block (1 character): Indicates the protonation state. In this case, N for neutral.

The inability to find a match for the first block (LGTXUPUULSWTNA) is the critical point that leads to the conclusion of the non-existence of a corresponding public compound.

Conclusion and Recommendations

Based on the exhaustive search, the InChIKey LGTXUPUULSWTNA-UHFFFAOYSA-N does not correspond to a known chemical compound in major public databases. It is possible that this InChIKey is a result of a typographical error, a computational artifact, or corresponds to a proprietary compound not registered in public domains.

For researchers, scientists, and drug development professionals, it is crucial to ensure the validity of chemical identifiers to access accurate data. We recommend the following steps if you encounter a similar situation:

- Verify the Source: Double-check the source of the InChIKey for any potential errors in transcription.
- Use Other Identifiers: If available, try searching for the compound using other identifiers such as its CAS Registry Number, common name, or SMILES string.
- Consult the Originator: If the InChIKey was obtained from a publication or a specific research group, contacting them directly may provide clarification.

Without a valid compound to analyze, it is not possible to provide data on properties, experimental protocols, or signaling pathways as initially requested. We trust this report clarifies the status of the provided InChlKey and provides a useful framework for approaching chemical identification challenges.

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